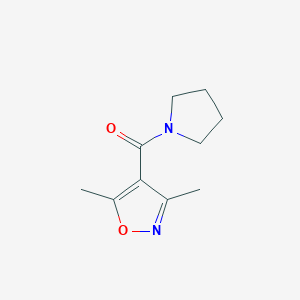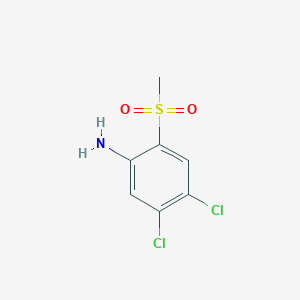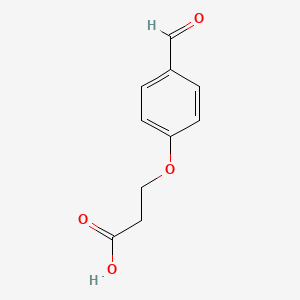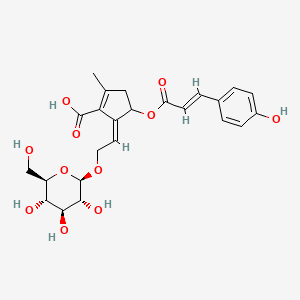![molecular formula C18H22F3N3O2 B2892411 1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol CAS No. 1025769-00-9](/img/structure/B2892411.png)
1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is a synthetic organic compound notable for its unique chemical structure that includes a trifluoromethyl group, a methoxyphenyl group, a pyrazolyl moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step synthesis strategies that integrate various organic chemistry techniques.
Starting Materials
Trifluoroacetone
4-methoxyphenylhydrazine
Piperidine
Stepwise Synthesis
Condensation Reaction: Trifluoroacetone undergoes a condensation reaction with 4-methoxyphenylhydrazine to form a trifluoromethyl-substituted pyrazole.
N-alkylation: The resulting pyrazole is then reacted with piperidine under suitable conditions to form the piperidino-substituted pyrazole.
Addition Reaction: The final step involves the addition of the alcohol group to the molecule, yielding the target compound.
Industrial Production Methods
Industrial synthesis often involves optimization of reaction conditions, scaling up processes to ensure consistent and high-yield production. Catalysts, temperature control, and solvent choice play crucial roles in maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially forming corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions might reduce the trifluoromethyl group to a methyl group.
Substitution: : Possible nucleophilic substitutions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reactions: : Using bases like sodium hydride or strong nucleophiles under controlled temperatures.
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Methylated derivatives.
Substitution Products: : Derivatives with altered functional groups.
Scientific Research Applications
1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is utilized in various scientific domains, including:
Medicinal Chemistry: : Potential for developing new drugs, particularly targeting receptors or enzymes where the unique trifluoromethyl group can enhance binding affinity or metabolic stability.
Biological Research: : Used in studies to investigate interactions with biological macromolecules, understanding pathways, and mechanisms of action.
Industrial Applications: : May serve as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The trifluoromethyl group often increases the lipophilicity of the molecule, aiding in membrane permeability. Its structure can mimic biological substrates, allowing it to act as an inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-(pyridin-3-yl)-2-propanol: : Shares the trifluoromethyl and alcohol functional groups but with a pyridine ring instead of a piperidine and pyrazole moiety.
1,1,1-Trifluoro-3-(piperidin-4-yl)propan-2-ol: : Contains the piperidine ring and trifluoromethyl group but lacks the pyrazole and methoxyphenyl group.
Uniqueness
What sets 1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol apart is its multi-functional group configuration, combining lipophilicity from the trifluoromethyl group and potential biological activity from the pyrazole and piperidine rings. This combination may offer unique interactions with biological systems, enhancing its utility in pharmaceutical research.
There you have it. An intricate and fascinating look at this compound—hope it tickled your intellectual curiosity!
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c1-26-14-4-2-12(3-5-14)15-10-16(23-22-15)13-6-8-24(9-7-13)11-17(25)18(19,20)21/h2-5,10,13,17,25H,6-9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAUBGGJLHMORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride](/img/structure/B2892329.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2892331.png)
![3-[4-(2-Phenylethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2892332.png)
![3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)




![1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B2892342.png)
![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2892344.png)
![11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2892345.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)
